

Technical Guide: Physicochemical Properties of Remdesivir Impurity 9-d4

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Compound of Interest

Compound Name: Remdesivir impurity 9-d4

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Introduction

Remdesivir, an antiviral prodrug, has been a critical agent in the therapeutic landscape, particularly noted for its activity against a range of RNA viruses. The control and analysis of impurities in the final drug product are paramount to ensure its safety and efficacy. Among these, isotopically labeled impurities, such as **Remdesivir impurity 9-d4**, play a crucial role as internal standards in quantitative analytical methods. This technical guide provides a comprehensive overview of the known physicochemical properties of **Remdesivir impurity 9-d4**, alongside detailed experimental protocols for its analysis.

Remdesivir impurity 9-d4 is a deuterium-labeled version of Remdesivir.[1] Such labeled compounds are essential for techniques like liquid chromatography-mass spectrometry (LC-MS) to achieve accurate quantification of the active pharmaceutical ingredient (API) and its related impurities in various matrices.[1] The synthesis of Remdesivir is a complex process involving multiple chiral centers, which can lead to the formation of various impurities.[2]

Physicochemical Properties

Quantitative data for **Remdesivir impurity 9-d4** is sparse, as it is primarily used as an analytical standard. However, its properties are expected to be very similar to that of Remdesivir, with a slight increase in molecular weight due to the deuterium atoms. The available data for both compounds are summarized below for comparison.

Property	Remdesivir Impurity 9-d4	Remdesivir	Source(s)
Molecular Formula	C ₂₇ H ₃₁ D ₄ N ₆ O ₈ P	C ₂₇ H ₃₅ N ₆ O ₈ P	[3][4][5]
Molecular Weight	606.61 g/mol	602.58 g/mol	[3][6]
CAS Number	Not Available	1809249-37-3	[3]
Appearance	White to off-white or yellow solid	White to off-white or yellow non-hygroscopic crystalline solid	[7]
Solubility	Not specified; likely similar to Remdesivir	Soluble in ethanol and methanol; virtually insoluble in water. Aqueous solubility increases at lower pH.	[7]
pKa (strongest acidic/basic)	Not specified; likely similar to Remdesivir	10.23 / 0.65	[7]
Log P (o/w)	Not specified; likely similar to Remdesivir	2.01	[7]
Decomposition Temperature	Not specified; likely similar to Remdesivir	Decomposes at 199 °C	[7]

Experimental Protocols

The analysis of Remdesivir and its impurities is predominantly carried out using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the separation, identification, and quantification of the API and related substances.[8][9]

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol is a representative method for the analysis of Remdesivir and its impurities, based on established methodologies.[\[9\]](#)[\[10\]](#)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Kromasil KR100-5 C18 (250 mm × 4.5 mm, 5 µm) or equivalent C18 column.[\[9\]](#)
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of 20 mM potassium dihydrogen phosphate (KH₂PO₄) solution and acetonitrile (50:50, v/v).[\[10\]](#) Another reported mobile phase for stability-indicating methods is 0.4% trifluoroacetic acid in water and acetonitrile.[\[11\]](#)
- Flow Rate: 1.0 to 1.5 mL/min.[\[10\]](#)[\[11\]](#)
- Detection: UV detection at a wavelength of 247 nm or 245 nm.[\[10\]](#)
- Column Temperature: Maintained at 40 °C.[\[10\]](#)
- Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to a known concentration. For instance, in plasma, a protein precipitation step followed by dilution is common.[\[12\]](#)
- Procedure:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject a known volume of the prepared sample solution.
 - Run the chromatogram for a sufficient time to allow for the elution of all components.
 - Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

LC-MS/MS is a highly sensitive and specific method for the quantification of Remdesivir and its impurities, often employing a deuterated internal standard like **Remdesivir impurity 9-d4**.

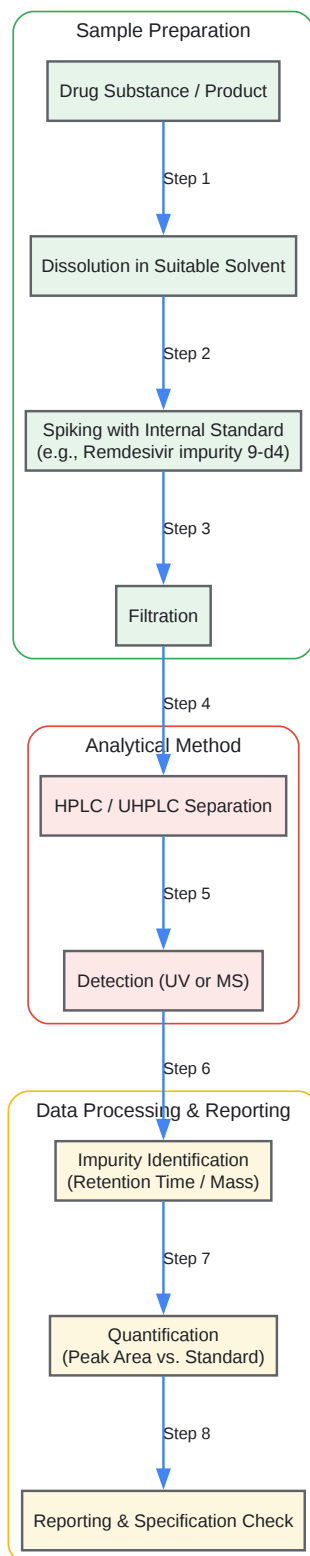
- Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
- Column: Acquity HSS T3 (1.8 μm , 2.1 \times 50 mm) or an Ascentis® Express RP-Amide (30 \times 2.1 mm) stationary phase.[12]
- Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.05% formic acid.[12]
- Flow Rate: As recommended for the specific column dimensions, typically in the range of 0.2 to 0.6 mL/min.
- Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
- Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Remdesivir and its impurities would need to be determined.
- Internal Standard: **Remdesivir impurity 9-d4** is used as an internal standard to correct for matrix effects and variations in instrument response.[1]
- Procedure:
 - Develop an optimized LC method to separate the analytes of interest.
 - Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for each analyte and the internal standard by infusing standard solutions.
 - Prepare a calibration curve by spiking a blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.
 - Prepare the samples by adding a known amount of the internal standard.
 - Inject the prepared samples and calibration standards into the LC-MS/MS system.
 - Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Remdesivir drug substance or product.

Experimental Workflow for Remdesivir Impurity Analysis

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Caption: Workflow for Remdesivir impurity analysis.

Signaling Pathway

No specific signaling pathways have been documented for **Remdesivir impurity 9-d4**. The biological activity of interest lies with the parent compound, Remdesivir. Remdesivir is a prodrug that is metabolized within cells to its active triphosphate form, which then acts as an inhibitor of viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[8] The deuterated impurity is not intended for therapeutic use and is expected to have the same mechanism of action as Remdesivir, though its primary role is as an analytical tool.[1]

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